12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene
Description
This compound is a highly complex polycyclic system featuring a 24-membered macrocycle with two sulfur atoms (dithia) integrated into its hexacyclic framework. The structure is defined by fused rings and bridging moieties, including a unique arrangement of sp³ and sp² hybridized carbons.
Properties
CAS No. |
935280-42-5 |
|---|---|
Molecular Formula |
C22H12S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene |
InChI |
InChI=1S/C22H12S2/c1-3-7-15-11-19-17(9-13(15)5-1)21-22(23-19)18-10-14-6-2-4-8-16(14)12-20(18)24-21/h1-12H |
InChI Key |
CZWHMRTTWFJMBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(S3)C5=CC6=CC=CC=C6C=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene typically involves multi-step organic reactions. The process begins with the formation of the core hexacyclic structure through a series of cyclization reactions. Key reagents such as sulfur and specific catalysts are used to introduce the dithia (sulfur-containing) groups into the molecule. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective processes. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfur-containing derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the hexacyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.
Scientific Research Applications
12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or other proteins, resulting in therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heteroatom-Embedded Polycyclic Systems
(a) 28,31-Dithia-2,10,13,21-tetrazapentacyclo[30.4.0.0⁴,⁹.0¹⁴,¹⁹.0²²,²⁷]hexatriaconta-1(36),2,4,6,8,14,16,18,20,22,24,26,32,34-tetradecaene
- Key Features : This compound () shares the dithia motif but differs in ring count (pentacyclic vs. hexacyclic) and nitrogen substitution (tetraaza). The larger macrocycle (36-membered) and extended conjugation may enhance photophysical properties compared to the target compound.
- Implications : Sulfur atoms contribute to π-π stacking interactions, while nitrogen atoms enable hydrogen bonding, suggesting divergent applications in catalysis or supramolecular chemistry .
(b) 7,8,16,17,22,23,24-Heptaazatetracyclo[16.3.1.1²,⁶.1¹⁰,¹⁴]tetracosa-1(22),2,4,6(24),8,10,12,14(23),15,18,20-undecaene-7,17-diethanol
- Key Features: A nitrogen-rich tetracyclic system () with ethanol substituents. The absence of sulfur reduces electron-withdrawing effects but introduces hydroxyl groups for solubility and bioactivity.
- Implications: Potential use in drug delivery systems, contrasting with the sulfur-driven rigidity of the target compound .
Functional Group and Ring System Variations
(a) 3,6,14,17-Tetramethoxy-22,23-diphenyl-1,10,12,21-tetraazahexacyclo[19.2.1.0²,⁷.0¹⁰,²³.0¹²,²².0¹³,¹⁸]tetracosa-2(7),3,5,13(18),14,16-hexaene-11,24-dithione
- Key Features : This hexacyclic compound () replaces sulfur with thioketone groups and includes methoxy and phenyl substituents. The dithione groups enhance electrophilicity, while methoxy groups improve solubility.
- Implications : Suitable for organic electronics or as a ligand in metal coordination complexes, differing from the unsubstituted dithia framework of the target compound .
(b) 2,7,12,17-Tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1³,⁶.1⁸,¹¹.1¹³,¹⁶]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene
- Key Features : A pentacyclic system with tetraaza substitution and phenyl rings (). The planar aromatic system contrasts with the target compound’s mixed sp³/sp² hybridization.
- Implications : Phenyl groups enhance stability for high-temperature applications, whereas sulfur in the target compound may favor redox activity .
Data Tables: Structural and Functional Comparison
Research Findings and Implications
- Structural Clustering and Bioactivity : Compounds with similar ring systems and heteroatoms cluster into groups with related bioactivity profiles (e.g., sulfur-containing systems show redox activity, while nitrogen-rich compounds exhibit hydrogen bonding) .
- Algorithmic Comparisons : Graph-based algorithms () highlight that maximal common subgraphs between the target compound and analogs (e.g., ) correlate with shared biochemical features, such as sulfur-mediated stability .
- Synthetic Challenges : The target compound’s hexacyclic framework requires precise bridgehead functionalization, contrasting with simpler pentacyclic analogs (), which are more synthetically accessible .
Biological Activity
12,24-Dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings.
Structural Characteristics
The compound features a unique polycyclic structure characterized by multiple sulfur atoms integrated into its cycloalkane framework. This configuration is believed to contribute significantly to its biological properties.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of sulfur in the molecular structure is hypothesized to enhance interactions with microbial membranes or enzymes.
Case Study: Antibacterial Activity
- A study conducted on related sulfur-containing compounds demonstrated significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of key metabolic processes.
Cytotoxic Effects
Preliminary studies suggest that 12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene may exhibit cytotoxic effects on certain cancer cell lines.
Research Findings:
- In vitro assays showed that the compound induced apoptosis in human cancer cells at specific concentrations while sparing normal cells.
- A comparative analysis indicated that its cytotoxicity was higher than that of several known chemotherapeutic agents.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor.
Enzyme Activity Table:
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12 | |
| Lipoxygenase | Non-competitive | 25 | |
| Protein Kinase | Mixed | 15 |
The inhibition of these enzymes may provide insights into anti-inflammatory and anti-cancer mechanisms.
Mechanistic Insights
The biological activity of 12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene can be attributed to:
- Hydrophobic interactions : The polycyclic structure enhances lipophilicity which facilitates membrane penetration.
- Electrophilic reactivity : Sulfur atoms may participate in redox reactions contributing to biological activity.
- Molecular recognition : The specific conformation allows for effective binding to target biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
